Lipophilicity Advantage: 2.1-Fold Higher XLogP3 Than Unsubstituted Phenylacetic Acid
The target compound demonstrates a computed XLogP3 value of 2.9, which is substantially higher than the unsubstituted phenylacetic acid baseline (XLogP3 = 1.4), representing a 2.1-fold increase in lipophilicity [1]. This difference is attributable to the combined electron-withdrawing and hydrophobic contributions of the 5-chloro and 2-methyl substituents [1]. The increased lipophilicity predicts enhanced passive membrane permeability and altered tissue distribution profiles, making this compound a more suitable candidate for applications requiring improved cellular uptake or specific pharmacokinetic properties compared to unsubstituted phenylacetic acid [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Phenylacetic acid XLogP3 = 1.4 |
| Quantified Difference | 2.1-fold higher lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm based on molecular structure [1][2] |
Why This Matters
The 2.1-fold higher lipophilicity directly influences membrane permeability and protein binding, making this compound preferable over unsubstituted phenylacetic acid for applications requiring enhanced cellular uptake or specific tissue distribution.
- [1] PubChem. 2-(5-Chloro-2-methylphenyl)acetic acid. Compound Summary for CID 55265917. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Phenylacetic acid. Compound Summary for CID 999. National Center for Biotechnology Information. Accessed April 2026. View Source
